molecular formula C11H11N3O5 B1429614 (1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid CAS No. 1379811-28-5

(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

Cat. No.: B1429614
CAS No.: 1379811-28-5
M. Wt: 265.22 g/mol
InChI Key: YMYDKSMHYXRKDM-UHFFFAOYSA-N
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Description

(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound with a complex structure, featuring both pyrrolo and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes:

  • Starting with a cyclopropylamine derivative.

  • Subjecting it to a series of condensation reactions with urea derivatives to form the pyrrolo[2,3-d]pyrimidinone core.

  • Subsequent acylation of the resulting intermediate with acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

While laboratory synthesis focuses on small-scale reactions with high precision, industrial production would involve scaling up the process, ensuring consistent reaction conditions, and optimizing yields. Typically, this would include large reaction vessels, controlled temperatures, and efficient purification methods like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide, leading to the formation of higher oxidation state derivatives.

  • Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, where halides or other nucleophiles can replace the existing group under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Palladium on carbon, lithium aluminum hydride

  • Substitution: Halides, nucleophiles like ammonia or amines

Major Products

Depending on the reaction, the major products would vary. For example:

  • Oxidation might yield ketones or aldehydes.

  • Reduction could produce alcohol derivatives.

  • Substitution reactions would yield new acetic acid derivatives with different substituents.

Scientific Research Applications

This compound has promising applications across various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Studied for its potential as a building block in nucleic acid analogues.

  • Medicine: Investigated for its possible antiviral and anticancer properties, owing to its ability to interact with specific biological targets.

  • Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action can vary depending on the specific application. For medicinal uses, the compound may interact with enzyme active sites, inhibiting their function or altering their activity. This interaction could disrupt key biological processes, leading to therapeutic effects such as the inhibition of viral replication or the induction of cancer cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluorouracil: A pyrimidine analog used in cancer treatment.

  • Cytarabine: Another pyrimidine analog used in chemotherapy.

  • Thymidine: A naturally occurring pyrimidine nucleoside involved in DNA synthesis.

Uniqueness

(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid stands out due to its unique structural combination of cyclopropyl and pyrimidine motifs, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine analogs. Its novel structure opens up opportunities for new therapeutic applications and chemical research.

Properties

IUPAC Name

2-(1-cyclopropyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c15-6(16)3-5-7-8(12-9(5)17)14(4-1-2-4)11(19)13-10(7)18/h4-5H,1-3H2,(H,12,17)(H,15,16)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYDKSMHYXRKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(C(=O)N3)CC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120397
Record name 1H-Pyrrolo[2,3-d]pyrimidine-5-acetic acid, 1-cyclopropyl-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-28-5
Record name 1H-Pyrrolo[2,3-d]pyrimidine-5-acetic acid, 1-cyclopropyl-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-d]pyrimidine-5-acetic acid, 1-cyclopropyl-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Reactant of Route 2
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Reactant of Route 3
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Reactant of Route 4
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Reactant of Route 5
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Reactant of Route 6
(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

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